(4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane
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Overview
Description
(4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a heptyl group attached to the fourth carbon and a methoxyphenyl group attached to the second carbon of the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane typically involves the reaction of heptyl bromide with 2-(4-methoxyphenyl)-1,3-dioxane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dioxane ring can be reduced to form a diol.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (4R)-4-Hydroxy-2-(4-methoxyphenyl)-1,3-dioxane.
Reduction: Formation of (4R)-4-Heptyl-2-(4-hydroxyphenyl)-1,3-dioxane.
Substitution: Formation of various substituted dioxanes depending on the substituent used.
Scientific Research Applications
(4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The heptyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-Heptyl-2-(4-hydroxyphenyl)-1,3-dioxane
- (4R)-4-Heptyl-2-(4-ethoxyphenyl)-1,3-dioxane
- (4R)-4-Heptyl-2-(4-methylphenyl)-1,3-dioxane
Uniqueness
(4R)-4-Heptyl-2-(4-methoxyphenyl)-1,3-dioxane is unique due to the presence of the methoxy group, which can undergo various chemical transformations, enhancing its versatility in synthetic applications. Additionally, the heptyl group provides a hydrophobic character, influencing its interaction with biological membranes and molecular targets.
Properties
CAS No. |
637354-97-3 |
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Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(4R)-4-heptyl-2-(4-methoxyphenyl)-1,3-dioxane |
InChI |
InChI=1S/C18H28O3/c1-3-4-5-6-7-8-17-13-14-20-18(21-17)15-9-11-16(19-2)12-10-15/h9-12,17-18H,3-8,13-14H2,1-2H3/t17-,18?/m1/s1 |
InChI Key |
WTNCBDULDJDQII-QNSVNVJESA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1CCOC(O1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCC1CCOC(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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